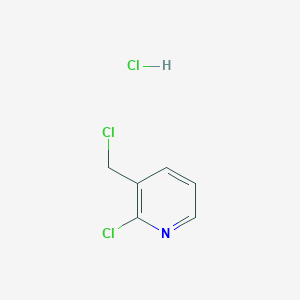

2-Chloro-3-(chloromethyl)pyridine hydrochloride

Overview

Description

2-Chloro-3-(chloromethyl)pyridine hydrochloride is an organohalide compound that consists of a pyridine core with a chloromethyl group and an additional chlorine atom. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate, followed by heating. Chlorine gas is then introduced under light irradiation, maintaining the temperature between 60-65°C. The reaction is monitored using gas chromatography to determine the endpoint. The product is then isolated by distillation and converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common compared to substitution.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Bases: Sodium hydroxide or potassium carbonate are often used to deprotonate nucleophiles and facilitate substitution.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a pyridylmethylamine derivative, while reaction with a thiol can yield a pyridylmethylthioether .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of 2-chloro-3-(chloromethyl)pyridine hydrochloride as a precursor in the synthesis of bioactive molecules. These derivatives have shown promise in inhibiting specific kinase activities, which are crucial in cancer cell proliferation and survival. For instance, derivatives synthesized from this compound have been identified as selective inhibitors of tyrosine kinase 2 (TYK2), a target for various cancers .

Synthetic Intermediates

The compound is also utilized as an intermediate in the synthesis of other pharmaceuticals. Its chloromethyl group facilitates further chemical modifications, allowing for the development of a range of therapeutic agents. For example, it can be transformed into various pyridine derivatives that exhibit biological activity against different diseases .

Agricultural Applications

Pesticide Development

this compound serves as an important intermediate in the production of agricultural chemicals, particularly pesticides and herbicides. Its derivatives are being explored for their effectiveness in pest control and crop protection. The synthesis methods for these agricultural chemicals often involve this compound as a starting material due to its reactive chloromethyl group .

Chemical Synthesis

Intermediate for Organic Reactions

This compound is widely used in organic synthesis due to its ability to undergo various chemical transformations. It can participate in nucleophilic substitution reactions, enabling the introduction of different functional groups into organic molecules. This property makes it valuable in developing complex organic compounds used in research and industrial applications .

Safety and Toxicological Studies

Carcinogenicity Assessment

Toxicological studies have been conducted to evaluate the safety profile of this compound. A bioassay revealed that while the compound was administered to Fischer 344 rats and B6C3F1 mice over an extended period, there were no significant associations between its administration and increased mortality or tumor incidence in these animals. However, some dose-related effects were noted, indicating a need for careful handling and further research into its long-term effects .

Data Tables

Case Studies

-

Synthesis of Bioactive Molecules

- A study demonstrated that derivatives synthesized from this compound could inhibit specific kinase activities, showcasing its potential in drug discovery.

-

Pesticidal Efficacy

- Research has indicated that certain derivatives derived from this compound exhibit effective pest control properties, making them suitable candidates for new pesticide formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is primarily based on its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to modifications that can affect their function. This property is exploited in the development of pharmaceuticals that target specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

2-Chloromethylpyridine: Similar in structure but lacks the additional chlorine atom on the pyridine ring.

3-Chloromethylpyridine: The chloromethyl group is positioned at the 3-position instead of the 2-position.

4-Chloromethylpyridine: The chloromethyl group is positioned at the 4-position instead of the 2-position.

Uniqueness

2-Chloro-3-(chloromethyl)pyridine hydrochloride is unique due to the presence of both a chloromethyl group and an additional chlorine atom on the pyridine ring. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions and form stable derivatives is a key advantage over similar compounds .

Biological Activity

2-Chloro-3-(chloromethyl)pyridine hydrochloride is an organohalide compound widely recognized for its utility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural characteristics, including a chloromethyl group and an additional chlorine atom on the pyridine ring, confer significant reactivity and biological activity.

- Molecular Formula: C6H6Cl2N

- Molecular Weight: Approximately 198.48 g/mol

- CAS Number: 106651-82-5

As an alkylating agent , this compound can transfer its chloromethyl group to nucleophiles, facilitating various chemical reactions. This property underpins its role in synthesizing bioactive compounds, particularly in medicinal chemistry.

Biological Activity and Applications

The biological activity of this compound is primarily linked to its use as a precursor in the synthesis of pharmaceuticals. Notably, derivatives synthesized from this compound have been studied for their potential therapeutic effects, including antimicrobial and anticancer properties.

Key Applications:

-

Pharmaceutical Synthesis:

- Acts as a building block for complex organic molecules.

- Used in the development of drugs targeting various diseases.

-

Agrochemical Production:

- Employed in synthesizing herbicides and insecticides due to its reactivity.

-

Medical Imaging:

- Utilized in the synthesis of contrast agents for Magnetic Resonance Imaging (MRI), enhancing imaging capabilities by targeting specific ions like Zn²⁺ .

Research Findings

Recent studies have highlighted the compound's role in synthesizing biologically active derivatives. For example:

- Anticancer Properties: Compounds derived from this compound have shown promising results in inhibiting tumor growth in preclinical models .

- Antimicrobial Activity: Some derivatives exhibit effective antibacterial properties, making them candidates for further development in treating infections .

Case Studies

-

Synthesis of Bioactive Molecules:

A study demonstrated that derivatives synthesized from this compound could inhibit specific kinase activities, which are crucial for cancer cell proliferation . -

Contrast Agent Development:

Research into a Gd³⁺ complex derived from this compound has shown enhanced sensitivity to Zn²⁺, improving MRI imaging quality .

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Chloromethyl)-5-methylpyridine hydrochloride | 71670-70-7 | 0.93 |

| 2-(Chloromethyl)-4-methylpyridine hydrochloride | 71670-71-8 | 0.93 |

| 5-Chloro-2-(chloromethyl)pyridine hydrochloride | 124425-84-9 | 0.84 |

These compounds share structural similarities but differ in their substituents, influencing their biological activities and reactivity patterns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2-chloro-3-(chloromethyl)pyridine hydrochloride?

- Methodology :

- Synthesis : A common approach involves chloromethylation of a pyridine precursor. For example, reacting 3-methylpyridine with chlorinating agents (e.g., SOCl₂ or Cl₂ under controlled conditions) to introduce the chloro and chloromethyl groups. Reaction optimization (temperature, solvent, stoichiometry) is critical due to the compound's sensitivity to over-chlorination .

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) can isolate the hydrochloride salt. Melting point verification (e.g., 120–143°C, depending on isomer purity) is essential .

Q. How can researchers characterize the structural and chemical purity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, chloromethyl protons at δ 4.5–5.0 ppm). IR spectroscopy can identify C-Cl stretches (~550–650 cm⁻¹) .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 198.5 (C₆H₆Cl₃N) .

Q. What are the typical applications of this compound in organic synthesis?

- Methodology :

- Intermediate : Used in nucleophilic substitution reactions (e.g., replacing chloromethyl groups with amines or thiols to generate pyridine-based ligands or pharmacophores). For example, coupling with piperidine derivatives to create bioactive molecules .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to synthesize substituted pyridines for materials science .

Advanced Research Questions

Q. How do the positions of chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of 2-chloro-3-(chloromethyl)pyridine with its isomers (e.g., 4-chloro derivatives) under identical conditions (solvent, nucleophile concentration). Monitor progress via TLC or in situ NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to analyze electronic effects (HOMO-LUMO gaps, charge distribution) and steric hindrance around reactive sites .

Q. How should researchers design experiments to evaluate the compound’s antimicrobial activity and cytotoxic effects?

- Methodology :

- Antimicrobial Assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines). Include positive controls (e.g., ampicillin) and solvent controls .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2). Test concentrations ranging from 1 μM to 100 μM, with 24–48 hr exposure. Normalize viability to DMSO-treated controls .

Q. How can conflicting reports on the compound’s carcinogenic potential be resolved?

- Methodology :

- In Vivo/In Vitro Correlation : Compare Ames test (mutagenicity) and rodent carcinogenicity studies. Assess metabolic activation using liver microsomes to identify reactive intermediates (e.g., epoxides) .

- Dose-Response Analysis : Evaluate threshold effects using high-content screening (HCS) for DNA damage (γ-H2AX staining) at varying concentrations .

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGKULABRRMPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627239 | |

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106651-82-5 | |

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.